molecular formula C10H14N2O3 B3301773 N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 912762-76-6

N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B3301773
CAS No.: 912762-76-6
M. Wt: 210.23 g/mol
InChI Key: SFFMJPMEDLTPBT-UHFFFAOYSA-N
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Description

N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine is a synthetic organic compound featuring a 3,4-dimethoxyphenyl group attached to an ethylidene backbone with hydroxylamine and amino functional groups. The 3,4-dimethoxy substitution on the aromatic ring is a critical structural motif shared with these compounds, influencing electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-3-7(5-10(9)15-2)8(6-11)12-13/h3-5,13H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFMJPMEDLTPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694378
Record name N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-76-6
Record name N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino and hydroxylamine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Rip-B contains a benzamide group instead of the hydroxylamine-ethylidene moiety in the target compound.
  • Synthesis : Synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% product .
  • Physical Properties : Melting point = 90°C; characterized by 1H/13C-NMR (Tables 1 and 2 in ).
  • Key Difference : The benzamide group in Rip-B likely enhances stability compared to the hydroxylamine group in the target compound, which may exhibit higher reactivity due to the N–O bond.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of dimethoxy substitution.
  • Properties : CAS 62-31-7; polar due to hydroxyl groups, contrasting with the lipophilic dimethoxy groups in the target compound .
  • Biological Relevance : Dopamine is a neurotransmitter, while the dimethoxy analog’s bioactivity remains speculative without direct evidence.

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

  • Structural Similarity: Shares the 3,4-dimethoxyphenyl and amino-ethyl backbone, but the hydroxyl group in ethanol derivatives differs from the hydroxylamine in the target compound.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Complexity: Contains a benzodioxin ring and dimethylaminomethylphenyl group, increasing molecular weight (391.46 g/mol) and steric hindrance compared to the target compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Aromatic Substitution Bioactivity/Regulatory Notes
Target Compound ~238* Hydroxylamine, amino, dimethoxy 3,4-Dimethoxy Not reported in evidence
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 299.36 Benzamide, dimethoxy 3,4-Dimethoxy Synthetic intermediate
Dopamine HCl 189.64 Catechol, amino 3,4-Dihydroxy Neurotransmitter
2-Amino-1-(3,4-dimethoxyphenyl)ethanol ~227* Ethanol, amino, dimethoxy 3,4-Dimethoxy Controlled substance (UK)

*Estimated based on structural analogs due to lack of direct data.

Research Implications and Limitations

  • Reactivity : The hydroxylamine group in the target compound may confer redox activity, unlike the stable benzamide in Rip-B .
  • Solubility : Dimethoxy groups enhance lipophilicity compared to dopamine’s polar catechol .

Notes

Evidence Limitations : Direct data on the target compound is absent; comparisons rely on structural analogs.

Synthetic Pathways : Methods for Rip-B may inform synthesis of the target compound, though hydroxylamine incorporation requires specialized conditions.

Biological Activity

N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine is an organic compound with significant potential in biological research, particularly in the fields of cancer therapy and antimicrobial activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 360.7 ºC at 760 mmHg
  • Flash Point : 171.9 ºC

The compound features a hydroxylamine group and an imine functional group, contributing to its unique pharmacological properties. Its structure is pivotal in mediating its biological effects.

This compound primarily exerts its biological effects through the following mechanisms:

  • Histone Deacetylase Inhibition : The compound has shown activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. By inhibiting these enzymes, the compound may induce changes in gene expression that promote apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates that this compound can inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication. This suggests potential applications in treating bacterial infections.
  • Apoptosis Induction : Studies have demonstrated that this compound can activate specific signaling pathways that lead to programmed cell death in various cancer cell lines.

Anticancer Properties

Numerous studies have focused on the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and FaDu cells. The IC50 values indicate effective growth inhibition compared to standard chemotherapeutic agents like bleomycin .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary findings suggest that it may effectively inhibit the growth of certain bacterial strains by disrupting their transcriptional machinery.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other compounds:

Compound NameStructureKey Features
N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamineC10H14N2O3Similar HDAC inhibition properties
Hydroxamic Acid DerivativesVariesGeneral class known for anticancer applications
5-Aminosalicylic AcidC7H7NO3Shares some biochemical pathways with hydroxamic acids

This table illustrates how this compound stands out due to its specific structural configuration and potent biological activities.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in 2023 evaluated the effects of this compound on multiple cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, reinforcing its potential as an anticancer agent .
  • Antimicrobial Research : Another research effort focused on the antimicrobial efficacy of the compound against various pathogens. The findings suggested a promising role for this compound in developing new antibacterial therapies.

Q & A

Q. What are the recommended synthetic routes for N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and substituted ketones or aldehydes. For example, analogs like N-[(2,4-dimethylphenyl)methylidene]hydroxylamine (C9H11NO) are prepared by reacting hydroxylamine with substituted benzaldehydes under acidic conditions . Key intermediates should be characterized using FT-IR (to confirm C=N and N–O stretches) and NMR (to verify methoxy and aromatic proton environments). Mass spectrometry (e.g., ESI-MS) is critical for confirming molecular weight (e.g., C9H12N2O2, MW 194.2 g/mol) .

Q. What analytical methods are essential for purity assessment and structural confirmation?

  • HPLC/UV-Vis : Use a C18 column with a mobile phase containing ammonium acetate (e.g., 0.77 g/L in methanol) to resolve impurities. Monitor at λmax ≈ 255 nm .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal studies (monoclinic P21/c systems) can resolve bond angles and dihedral deviations in analogs .
  • Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .

Q. How should researchers handle safety and storage for this compound?

Refer to safety data sheets (SDS) for hydroxylamine derivatives, which highlight hazards (e.g., skin/eye irritation). Store at -20°C in airtight containers to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols include rinsing exposed areas and contacting services like ChemTrec (+1-800-424-9300) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy groups) influence the compound’s reactivity in nucleophilic additions?

The 3,4-dimethoxy groups on the phenyl ring enhance electron density via resonance, increasing the electrophilicity of the adjacent carbonyl or imine group. Comparative studies with analogs (e.g., 2,4-dimethylphenyl derivatives) show reduced reactivity in polar solvents due to steric hindrance . Mechanistic insights can be gained through DFT calculations to map charge distribution and transition states.

Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

  • Dose-Response Assays : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Receptor Profiling : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to differentiate target specificity from off-target interactions .
  • Metabolite Screening : LC-MS/MS can identify degradation products that may contribute to cytotoxicity .

Q. How can researchers optimize chromatographic separation of stereoisomers or tautomers?

  • Chiral Columns : Use cellulose-based stationary phases with hexane/isopropanol gradients to resolve enantiomers.
  • pH Adjustment : Modify mobile phase pH (e.g., 3.0–5.0 with formic acid) to stabilize tautomeric forms (e.g., oxime vs. nitroso) .

Q. What computational tools are recommended for predicting physicochemical properties?

  • PubChem/EPA DSSTox : Access logP, pKa, and solubility predictions (e.g., DTXSID40407377 for analogs) .
  • Molecular Dynamics Simulations : Study solvation effects and stability in biological matrices using AMBER or GROMACS .

Q. How do regulatory controls impact the procurement and use of structurally related compounds?

Derivatives like 2-Amino-1-(3,4-dimethoxyphenyl)ethanol are classified under controlled substance schedules (e.g., UK Misuse of Drugs Act). Researchers must obtain licenses for synthesis/storage and document end-use applications to comply with regulations .

Methodological Notes

  • Contradiction Analysis : Cross-validate HPLC retention times with NMR coupling constants (e.g., J values for geometric isomers) .
  • Synthetic Scalability : Pilot-scale reactions (≥10 g) require inert atmospheres (N2/Ar) to prevent oxidation of hydroxylamine intermediates .
  • Biological Assays : Include positive controls (e.g., dopamine HCl, CAS 62-31-7) to benchmark activity in neurotransmitter studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Reactant of Route 2
N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

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